5-Chloro-2-phenylpyrimidine-4-carboxylic acid

Description

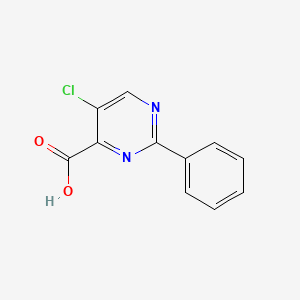

5-Chloro-2-phenylpyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a chlorine atom at position 5, a phenyl group at position 2, and a carboxylic acid group at position 4. Its molecular formula is C₁₁H₇ClN₂O₂, with an exact mass of 234.00205 . The compound’s structure enables diverse interactions, such as hydrogen bonding via the carboxylic acid group and π-π stacking via the phenyl substituent.

Properties

IUPAC Name |

5-chloro-2-phenylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-8-6-13-10(14-9(8)11(15)16)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKYYZTUJFIZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721221 | |

| Record name | 5-Chloro-2-phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094346-84-5 | |

| Record name | 5-Chloro-2-phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-phenylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-Chloro-2-phenylpyrimidine-4-carboxylic acid is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 232.64 g/mol. The structure includes a pyrimidine ring substituted with a chlorine atom at the 5th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position. This unique arrangement contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include:

- Formation of the pyrimidine ring.

- Introduction of the chlorine atom at the 5th position.

- Attachment of the phenyl group and carboxylic acid functional groups.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on A549 human lung adenocarcinoma cells, demonstrating that it reduces cell viability in a dose-dependent manner. The compound's mechanism may involve apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 66 | Induces apoptosis |

| Cisplatin | A549 | 10 | Standard chemotherapeutic |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. The inhibition of bacterial growth suggests potential applications in treating infections caused by resistant pathogens.

The specific mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Inhibition of Acetylcholinesterase : This enzyme plays a critical role in neurotransmission, and its inhibition may enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.

- Interaction with DNA : Studies have indicated that similar compounds can bind to DNA, influencing cellular processes related to cancer progression.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Phenylpyrimidine-4-carboxylic acid | Lacks chlorine at the 5th position | Moderate anticancer |

| 6-Chloro-2-phenylpyrimidine-4-carboxylic acid | Chlorine at different position | Variable activity |

| 5-Bromo-2-phenylpyrimidine-4-carboxylic acid | Bromine instead of chlorine | Lower binding affinity |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Study : In vitro assays demonstrated that treatment with varying concentrations led to significant reductions in A549 cell viability, indicating effective cytotoxicity.

- Antimicrobial Evaluation : The compound was tested against various strains, showing effectiveness against resistant S. aureus, suggesting its role as a candidate for new antibiotic development.

- Neuroprotective Potential : Preliminary studies suggest that inhibition of acetylcholinesterase could provide benefits in neurodegenerative disease models.

Scientific Research Applications

5-Chloro-2-phenylpyrimidine-4-carboxylic acid is a heterocyclic organic compound in the pyrimidine family, featuring a chlorine atom at the 5th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position. It has a molecular weight of 232.64 g/mol. This compound's unique structure gives it reactivity and potential applications in medicinal chemistry and synthesis.

Applications

This compound has several applications, particularly as an intermediate in synthesizing complex organic compounds, including pharmaceuticals and agrochemicals. Studies have demonstrated that this compound interacts with specific enzymes and receptors, showcasing its potential as a therapeutic agent. Its mechanism of action involves binding to acetylcholinesterase, which inhibits its activity and may enhance cholinergic signaling in neurological contexts. Further research is ongoing to explore its interactions with other biological targets.

- Medicinal Chemistry The compound has been studied for its potential as an inhibitor of acetylcholinesterase, an enzyme involved in neurotransmission. Such inhibition could have implications for treating conditions like Alzheimer's disease. The compound's structure allows it to interact with specific molecular targets, enhancing its binding affinity and biological efficacy.

Comparison with Structurally Similar Compounds

| Compound Name | Key Features |

|---|---|

| 2-Phenylpyrimidine-4-carboxylic acid | Lacks chlorine at the 5th position; different reactivity |

| 6-Chloro-2-phenylpyrimidine-4-carboxylic acid | Contains chlorine but differs in position; alters properties |

| 5-Bromo-2-phenylpyrimidine-4-carboxylic acid | Contains bromine instead of chlorine; affects reactivity |

| 6-Chloro-4-methylpyrimidine-2-carboxylic acid | Methyl group instead of phenyl; changes steric properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-chloro-2-phenylpyrimidine-4-carboxylic acid with structurally related pyrimidine derivatives, highlighting key substituents, molecular features, and research insights:

Key Structural and Functional Insights:

Substituent Effects: Phenyl vs. Cyclopropyl/Isopropyl: The phenyl group at position 2 enhances π-π stacking in drug-receptor interactions compared to aliphatic substituents (e.g., cyclopropyl, isopropyl) . Chlorine Position: Chlorine at position 5 (target compound) vs. Carboxylic Acid Position: Derivatives with carboxylic acid at position 4 (target) vs. 5 () exhibit distinct hydrogen-bonding patterns and acidity .

Biological and Material Applications: Hydrogen Bonding: Compounds with hydroxyl () or carboxylic acid groups (target) participate in hydrogen bonding, improving crystallinity and solubility . Thioether/Amino Groups: Methylthio () and amino substituents () may enhance metabolic stability or serve as synthetic intermediates in drug development .

Safety and Handling: Pyrimidine-4-carboxylic acid derivatives (e.g., CAS 31462-59-6) require standard precautions for eye/skin contact and inhalation, as noted in safety data sheets . Chlorine substituents may introduce additional toxicity risks, necessitating rigorous handling protocols.

Research Findings and Data

- Crystallography : Pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) form planar rings with hydrogen-bonded networks, suggesting that the target compound’s carboxylic acid group could stabilize crystal structures via N–H···O interactions .

- Synthetic Utility : Compounds like 5-chloro-2-isopropylpyrimidine-4-carboxylic acid () are intermediates in synthesizing kinase inhibitors, highlighting the pharmacological relevance of the pyrimidine scaffold .

- Similarity Analysis : 4-Chloro-2-phenylpyrimidine-5-carboxylic acid (CAS 343349-20-2) shares 90% structural similarity with the target compound, underscoring the impact of substituent positioning on molecular properties .

Preparation Methods

Halogenation and Functional Group Interconversion Approaches

A notable approach involves starting from pyrimidine derivatives with reactive sites that can be selectively halogenated or functionalized. For example, 5-halopyrimidine-4-carboxylic acid esters have been synthesized via halogenation of pyrimidine precursors followed by ester hydrolysis to yield the carboxylic acid.

- A Minisci-type homolytic alkoxycarbonylation reaction was employed to synthesize 5-halopyrimidine-4-carboxylic acid esters, which can be subsequently converted to the free acid form by hydrolysis under alkaline conditions.

- Attempts to prepare methyl 5-bromopyrimidine-4-carboxylate via regioselective magnesiation or lithiation of 5-bromopyrimidine followed by reaction with dimethyl carbonate or methyl chloroformate were unsuccessful, indicating challenges in direct functionalization routes.

Multi-step Synthesis via Pyrimidine Precursors

Another method involves multi-step synthesis starting from substituted pyrimidines or their esters:

- Ethyl 2-N-(aryl substituted)-4-methyl-6-phenylpyrimidine-5-carboxylates were synthesized by reacting substituted anilines with pyrimidine precursors in acidic media, followed by ester hydrolysis to the corresponding carboxylic acids.

- This method includes heating the reaction mixture at 100 °C for 12 hours in 1,4-dioxane with HCl, followed by workup and purification steps to isolate the desired acid with good yields (e.g., 82% yield for esters, followed by hydrolysis).

Selective Chlorination and Thiolation Processes

Patented processes describe selective chlorination and thiolation reactions on pyridine and pyrimidine derivatives to obtain chloro-substituted carboxylic acids:

- A process involving the reaction of 3,5-dichloropicolinic acid derivatives with sodium ethanethiolate or ethanethiol in non-protic apolar solvents (dielectric constant <15) at temperatures between 20°C and 100°C results in selective formation of 5-chloro-substituted pyridine-2-carboxylate intermediates.

- The reaction conditions are optimized to favor selective substitution at the 3-position while retaining the chloro substituent at the 5-position, which can then be transformed into the target carboxylic acid.

- The product isolation involves heating the filtrate to 80 °C, adding water and acetonitrile, followed by dropwise addition of 1 N hydrochloric acid at 45 °C, leading to precipitation of the desired acid with yields around 58%.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The selective thiolation and chlorination method described in patent WO2021105399A1 provides a scalable and selective route to 5-chloro-substituted pyridine-2-carboxylic acids, which are structurally related to pyrimidine derivatives. The control of solvent dielectric constant and reaction temperature is critical for regioselectivity.

- Multi-step synthesis involving ester intermediates followed by hydrolysis is a practical approach for synthesizing 2-phenyl-substituted pyrimidine-4-carboxylic acids, with the advantage of accommodating various aryl substitutions and providing moderate to high yields.

- Attempts at direct regioselective lithiation or magnesiation for functionalization at the 4-position of halopyrimidines have been largely unsuccessful, indicating that indirect routes via ester intermediates or halogenated precursors are preferable.

- The use of acidic conditions and prolonged heating facilitates nucleophilic aromatic substitution and cyclization steps necessary for constructing the pyrimidine core with desired substituents.

Q & A

Q. What strategies assess synergistic effects of this compound with existing antibiotics?

- Methodological Answer :

- Checkerboard Assays : Determine FIC (Fractional Inhibitory Concentration) indices against MRSA. Synergy (FIC ≤0.5) is common with β-lactams.

- Biofilm Eradication : Use crystal violet staining to quantify biofilm disruption in combination with ciprofloxacin.

- Resistance Reversal : Co-administer with efflux pump inhibitors (e.g., PAβN) to assess reduced MICs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.